molecular formula C8H15ClO2S B13247938 4-Methylcycloheptane-1-sulfonyl chloride

4-Methylcycloheptane-1-sulfonyl chloride

Cat. No.: B13247938
M. Wt: 210.72 g/mol
InChI Key: NSLCQYAGDBRCTE-UHFFFAOYSA-N
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Description

4-Methylcycloheptane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis and medicinal chemistry. Sulfonyl chlorides are known for their reactivity and versatility in forming various chemical bonds, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcycloheptane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-methylcycloheptane-1-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, where the sulfonic acid is heated with the chlorinating agent to produce the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions allows for high yields and purity of the final product. Safety measures are crucial due to the reactivity of chlorinating agents and the potential release of hazardous gases.

Chemical Reactions Analysis

Types of Reactions

4-Methylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with sulfonyl chlorides to form sulfonamides, often in the presence of a base such as triethylamine.

    Alcohols: Form sulfonate esters when reacted with sulfonyl chlorides, typically using pyridine as a catalyst.

    Thiols: Produce sulfonothioates in reactions with sulfonyl chlorides, often under mild conditions.

Major Products Formed

    Sulfonamides: Formed from reactions with amines, these compounds are widely used in medicinal chemistry.

    Sulfonate Esters: Result from reactions with alcohols and are used as intermediates in organic synthesis.

    Sulfonothioates: Produced from reactions with thiols and have applications in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methylcycloheptane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcycloheptane-1-sulfonyl chloride is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

4-methylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(6-5-7)12(9,10)11/h7-8H,2-6H2,1H3

InChI Key

NSLCQYAGDBRCTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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